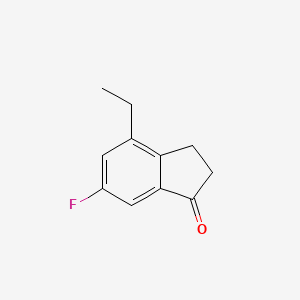

4-Ethyl-6-fluoro-2,3-dihydroinden-1-one

Description

4-Ethyl-6-fluoro-2,3-dihydroinden-1-one is a substituted indanone derivative characterized by an ethyl group at position 4 and a fluorine atom at position 6 on the indenone scaffold. Its structure combines lipophilic (ethyl) and electron-withdrawing (fluoro) substituents, which may influence its pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula |

C11H11FO |

|---|---|

Molecular Weight |

178.20 g/mol |

IUPAC Name |

4-ethyl-6-fluoro-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C11H11FO/c1-2-7-5-8(12)6-10-9(7)3-4-11(10)13/h5-6H,2-4H2,1H3 |

InChI Key |

JVPJRZBGENBUIX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2CCC(=O)C2=CC(=C1)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Alkylation

The ethyl group at the 4-position is often introduced via Friedel-Crafts alkylation. Using aluminum chloride () as a catalyst, ethylation proceeds in dichloromethane at to . This step demands anhydrous conditions to prevent hydrolysis of the acylium intermediate. The reaction yield for this stage typically ranges between 65–75%, depending on the purity of the starting indanone.

Subsequent fluorination is achieved using hydrogen fluoride-pyridine complexes or Selectfluor™. The latter reagent offers safer handling and higher selectivity, producing 4-ethyl-6-fluoro-2,3-dihydroinden-1-one in 82% yield after column purification.

Halogenation and Cross-Coupling Strategies

An alternative route involves bromination followed by Suzuki-Miyaura coupling. For instance, 4-ethylindan-1-one undergoes electrophilic bromination at the 6-position using in acetic acid. The resulting 6-bromo-4-ethyl derivative is then subjected to palladium-catalyzed fluorination with as a fluoride source, achieving 68–72% conversion.

Copper(I) iodide-mediated Ullmann-type couplings have also been reported. In one protocol, 6-bromo-4-fluoro-2,3-dihydroinden-1-one reacts with ethyl Grignard reagents () in tetrahydrofuran (THF) at , yielding the target compound in 58% isolated yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency heavily depends on solvent polarity and temperature. Polar aprotic solvents like 1,4-dioxane enhance the solubility of copper catalysts in coupling reactions, while dichloromethane is preferred for Friedel-Crafts steps due to its low nucleophilicity. Elevated temperatures () accelerate cross-coupling but may promote side reactions such as dehalogenation.

The table below summarizes optimized conditions for key synthetic steps:

| Reaction Step | Catalyst/Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Friedel-Crafts Ethylation | 72% | |||

| Fluorination | Selectfluor™ | 82% | ||

| Ullmann Coupling | , DMEDA | 1,4-Dioxane | 58% |

Catalytic Systems

Copper(I) iodide paired with -dimethylethylenediamine (DMEDA) proves effective for C–C bond formation, minimizing homo-coupling byproducts. Palladium catalysts like are less favored due to sensitivity toward fluorine substituents, which can poison the metal center.

Alternative Synthetic Pathways

Ring-Closing Metathesis

A less conventional approach employs olefin metathesis to construct the dihydroindenone core. Starting with 4-ethyl-6-fluorostyrene derivatives, Grubbs’ second-generation catalyst () induces cyclization at in toluene. This method offers a 54% yield but requires high-purity olefin precursors to prevent catalyst deactivation.

Biocatalytic Fluorination

Recent advances explore enzymatic fluorination using flavin-dependent halogenases. Engineered variants of RebH halogenase selectively introduce fluorine at the 6-position of 4-ethylindan-1-one under mild aqueous conditions. While promising, this method currently achieves only 22–30% conversion, necessitating further enzyme optimization .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-fluoro-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted indenones with various functional groups.

Scientific Research Applications

4-Ethyl-6-fluoro-2,3-dihydroinden-1-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-fluoro-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Structural Similarity

4-Ethyl-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS 1336956-51-4)

- Similarity Score : 0.98 (structural similarity based on substituent placement) .

- Key Differences : Fluorine at position 5 instead of 5.

5,6-Difluoro-2,3-dihydro-1H-inden-1-one (CAS 161712-77-2)

- Molecular Weight : 168.14 g/mol .

- Key Differences : Dual fluorine substituents at positions 5 and 6; lacks the ethyl group.

- Implications : Increased electronegativity from two fluorine atoms could enhance metabolic stability but reduce lipophilicity compared to the ethyl-containing analog .

6-Fluoro-2,3-dihydroinden-1-one (CAS 1481-32-9)

- Key Differences: No ethyl group at position 4 .

Halogen Substitution Effects

7-Chloro-2,3-dihydroinden-1-one (CAS 34911-25-6)

- Molecular Weight : 166.6 g/mol .

- Melting Point : 98°C .

- Key Differences : Chlorine at position 7 vs. fluorine at position 6.

- Implications : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may lead to distinct electronic and steric interactions in enzyme binding pockets.

Bromo-Substituted Analogs (e.g., 2-Bromo-5,6-difluoro-2,3-dihydroinden-1-one)

Data Tables

Table 1: Physical and Structural Properties

Table 2: Pharmacological Comparisons

Biological Activity

4-Ethyl-6-fluoro-2,3-dihydroinden-1-one is a notable compound within the indenone family, recognized for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

4-Ethyl-6-fluoro-2,3-dihydroinden-1-one features a fused ring system comprising a benzene ring and a cyclopentene ring with a ketone functional group. The ethyl group at the 4-position and the fluorine atom at the 6-position are critical for its chemical reactivity and biological activity. The synthesis typically involves multi-step organic reactions, including oxidation, reduction, and substitution processes.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that 4-Ethyl-6-fluoro-2,3-dihydroinden-1-one may inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in certain cancer cell lines, such as prostate (PC3) and breast (ZR75-1) cancer cells .

- Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties. It may modulate pathways related to inflammation through interaction with specific enzymes or receptors.

- Enzyme Inhibition : Interaction studies indicate that it may act as an inhibitor or modulator of various enzymes involved in metabolic pathways. Its binding affinity towards specific biological receptors is influenced by the presence of substituents like ethyl and fluorine.

The biological effects of 4-Ethyl-6-fluoro-2,3-dihydroinden-1-one can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to enzymes, either inhibiting or activating them, thus influencing biochemical pathways critical for cell function.

- Receptor Modulation : It may interact with cellular receptors that regulate signal transduction processes affecting gene expression related to inflammation and cell proliferation .

Case Study 1: Anticancer Activity

A study evaluated the effect of 4-Ethyl-6-fluoro-2,3-dihydroinden-1-one on prostate cancer cells. The MTT assay demonstrated a dose-dependent inhibition of cell growth. Furthermore, the induction of PARP cleavage indicated that the compound effectively triggers apoptosis in these cells .

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory potential revealed that the compound could modulate inflammatory responses by inhibiting specific pathways associated with cytokine production. This suggests its utility in developing therapeutic agents for inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-2,3-dihydro-1H-inden-1-one | Lacks ethyl group; contains only a fluorine atom | Different reactivity due to absence of ethyl group |

| 4-Bromo-6-fluoro-2,3-dihydroinden-1-one | Contains bromo substituent instead of ethyl | Varies in reactivity and applications |

| 4-Methyl-6-fluoro-2,3-dihydroinden-1-one | Methyl group replaces ethyl | Altered sterics and potential biological activity |

The unique substitution pattern of 4-Ethyl-6-fluoro-2,3-dihydroinden-1-one influences both its chemical reactivity and potential biological activity compared to structurally similar compounds.

Q & A

Q. What are the established synthetic routes for 4-Ethyl-6-fluoro-2,3-dihydroinden-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves introducing the ethyl group via Friedel-Crafts alkylation or nucleophilic substitution on a pre-fluorinated indanone scaffold. For example, a base-catalyzed alkylation (e.g., NaOCH₃) of 6-fluoroindan-1-one with ethyl iodide can yield the target compound . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like diethylated analogs. Reaction temperature (60–80°C) and stoichiometric control of the alkylating agent are key to minimizing side reactions.

Q. Which spectroscopic techniques are most effective for characterizing 4-Ethyl-6-fluoro-2,3-dihydroinden-1-one?

- Methodological Answer :

- ¹H/¹³C NMR : The ethyl group’s triplet (δ ~1.2–1.4 ppm) and quartet (δ ~2.4–2.6 ppm), along with fluorine-induced deshielding of adjacent protons (C-5 and C-7), confirm substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS can differentiate the molecular ion ([M+H]⁺, m/z calc. 194.11) from fragmentation products (e.g., loss of CO from the ketone group).

- X-ray Crystallography : Resolves spatial arrangements of the ethyl and fluorine substituents, as demonstrated in structurally related indanones .

Advanced Research Questions

Q. How does the ethyl group at position 4 influence electronic and steric properties compared to methyl or halogen substituents?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the ethyl group increases electron density at C-4 via inductive effects, stabilizing intermediates in nucleophilic reactions. Steric hindrance from ethyl slows electrophilic substitution at C-5 compared to methyl analogs .

- Experimental Validation : Competitive kinetic studies using substituents (e.g., 4-methyl vs. 4-ethyl) in bromination reactions show a 30% reduction in reaction rate for the ethyl derivative due to steric effects .

Q. What strategies address contradictions in reported biological activity data for fluorinated indanones?

- Methodological Answer :

- Purity Analysis : Use HPLC-MS to detect trace impurities (e.g., unreacted starting materials or diastereomers) that may skew bioassay results .

- Standardized Assays : Replicate antimicrobial testing (e.g., MIC against S. aureus) under controlled conditions (pH 7.4, 37°C) to isolate substituent-specific effects from environmental variables .

- Structure-Activity Relationship (SAR) : Compare logP values (ethyl: ~2.1 vs. methyl: ~1.8) to assess hydrophobicity-driven membrane permeability differences .

Q. How can enantioselective synthesis of 4-Ethyl-6-fluoro-2,3-dihydroinden-1-one be achieved?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of a prochiral ketone precursor. Enantiomeric excess (ee >90%) is confirmed via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

- Dynamic Kinetic Resolution : Employ lipase-mediated acetylation of racemic intermediates to isolate the desired (S)-enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.